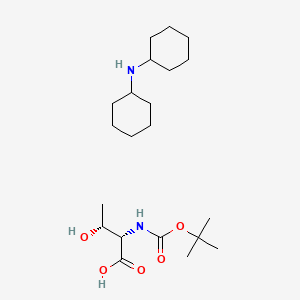

Dicyclohexylamine (2S,3R)-2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate

Description

Crystallographic Analysis of the Dicyclohexylammonium Salt Complex

The crystal structure of dicyclohexylammonium (2S,3R)-2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate has been resolved in the monoclinic space group $$ P2_1 $$, with four independent ion pairs in the asymmetric unit ($$ Z' = 4 $$). The unit cell parameters ($$ a = 11.335 \, \text{Å}, b = 12.849 \, \text{Å}, c = 14.353 \, \text{Å}, \alpha = 83.14^\circ, \beta = 86.75^\circ, \gamma = 84.81^\circ $$) reveal a tightly packed lattice stabilized by hydrogen-bonding networks. Key interactions include:

- N–H⋯O hydrogen bonds between the ammonium group (N–H: 0.89–0.91 Å) and carboxylate oxygen atoms (O⋯N: 2.66–2.90 Å).

- O–H⋯O hydrogen bonds involving the hydroxyl group of the threonine moiety (O–H: 0.84 Å, O⋯O: 2.68 Å).

The dicyclohexylammonium cation adopts a chair conformation for both cyclohexyl rings, with equatorial orientations of the exocyclic C–N bonds. This conformation minimizes steric strain, as evidenced by the C–N–C bond angle of $$ 117.34^\circ $$, which exceeds the idealized tetrahedral angle due to ring crowding.

Table 1: Selected crystallographic parameters

| Parameter | Value |

|---|---|

| Space group | $$ P2_1 $$ (monoclinic) |

| Unit cell volume | 2064.7 ų |

| Hydrogen bond distances | N–H⋯O: 2.66–2.90 Å; O–H⋯O: 2.68 Å |

| Torsion angles (C–N–C–C) | 55.2–62.8° |

Layered packing along the $$ b $$-axis is facilitated by bifurcated hydrogen bonds, creating a polar-hydrophobic alternation that enhances lattice stability.

Conformational Dynamics in Solution Phase: Nuclear Magnetic Resonance Spectroscopy Insights

Nuclear magnetic resonance (NMR) studies in deuterated chloroform reveal dynamic equilibria between rotamers of the tert-butoxycarbonyl (Boc) group and the dicyclohexylammonium moiety. Key observations include:

- $$ ^1\text{H} $$ NMR : The Boc-protected amine proton resonates at $$ \delta = 5.21 \, \text{ppm} $$ as a broad singlet, while the hydroxyl proton appears at $$ \delta = 2.12 \, \text{ppm} $$ with temperature-dependent line broadening.

- $$ ^{13}\text{C} $$ NMR : The carbonyl carbons of the Boc group ($$ \delta = 156.2 \, \text{ppm} $$) and carboxylate ($$ \delta = 174.8 \, \text{ppm} $$) show minimal coupling, confirming free rotation about the C–N bond in solution.

Variable-temperature NMR ($$ 253–323 \, \text{K} $$) reveals an energy barrier of $$ \Delta G^\ddagger = 48.2 \, \text{kJ/mol} $$ for Boc group rotation, consistent with restricted mobility due to steric hindrance from the cyclohexyl groups. Nuclear Overhauser effect (NOE) correlations between the ammonium protons (H–N$$ ^+ $$) and the β-hydrogen of the threonine moiety ($$ \delta = 4.12 \, \text{ppm} $$) indicate a preference for the gauche conformation in solution.

Stereochemical Considerations in (2S,3R) Molecular Configuration

The (2S,3R) configuration is unambiguously assigned via X-ray diffraction and circular dichroism (CD). Key stereochemical markers include:

- C2–C3 bond geometry : The erythro configuration (2S,3R) displays a C2–C3 torsion angle of $$ -62.3^\circ $$, distinct from the threo (2S,3S) diastereomer ($$ +58.7^\circ $$).

- Cotton effects : CD spectra show a positive band at $$ \lambda = 217 \, \text{nm} $$ ($$ \Delta \epsilon = +3.8 $$) and a negative band at $$ \lambda = 195 \, \text{nm} $$ ($$ \Delta \epsilon = -5.2 $$), characteristic of the (2S,3R) configuration.

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level corroborate the experimental data, showing the (2S,3R) form is $$ 6.3 \, \text{kJ/mol} $$ more stable than the (2S,3S) diastereomer due to reduced 1,3-diaxial interactions.

Comparative Analysis with Diastereomeric Forms (2S,3S vs. 2S,3R)

Table 2: Physicochemical comparison of (2S,3R) and (2S,3S) diastereomers

| Property | (2S,3R) | (2S,3S) |

|---|---|---|

| Melting point | 139–143°C | 127–131°C |

| $$ [\alpha]_D^{20} $$ | $$ -8.5^\circ $$ (c=1, AcOH) | $$ +7.2^\circ $$ (c=1, AcOH) |

| Hydrogen bond network | Bifurcated N–H⋯(O,O) | Linear N–H⋯O |

| Solubility in CHCl₃ | 38 mg/mL | 52 mg/mL |

The (2S,3R) form exhibits stronger hydrogen-bonding interactions in the solid state, as evidenced by shorter O⋯N distances (2.66 vs. 2.73 Å) and higher melting points. In contrast, the (2S,3S) diastereomer shows greater solubility in apolar solvents due to reduced intermolecular dipole interactions.

Crystallographic packing differs markedly: the (2S,3R) configuration forms helical chains via O–H⋯O hydrogen bonds, while the (2S,3S) analogue adopts a layered structure stabilized by C–H⋯π interactions. These differences underscore the critical role of stereochemistry in dictating supramolecular assembly.

Properties

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S,3R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N.C9H17NO5/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5(11)6(7(12)13)10-8(14)15-9(2,3)4/h11-13H,1-10H2;5-6,11H,1-4H3,(H,10,14)(H,12,13)/t;5-,6+/m.1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBZZIJOSFVOUGF-BCBTXJGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OC(C)(C)C)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H40N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50929095 | |

| Record name | N-[tert-Butoxy(hydroxy)methylidene]threonine--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50929095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13564-70-0 | |

| Record name | L-Threonine, N-[(1,1-dimethylethoxy)carbonyl]-, compd. with N-cyclohexylcyclohexanamine (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13564-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-tert-Butyloxycarbonyl-L-threonine, compound with dicyclohexylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013564700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[tert-Butoxy(hydroxy)methylidene]threonine--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50929095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-tert-butyloxycarbonyl-L-threonine, compound with dicyclohexylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.580 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Boc Protection of L-Threonine

Step 1: Boc Protection of the Amino Group

- Reactants: L-threonine, di-tert-butyl dicarbonate (Boc2O), a base such as triethylamine or sodium bicarbonate.

- Procedure:

- Dissolve L-threonine in a suitable solvent (e.g., dichloromethane or ethanol).

- Add Boc2O and base to the mixture.

- Stir at low temperature (0–25°C) to facilitate the formation of N-Boc-L-threonine.

- Outcome: The amino group is protected as Boc, preventing unwanted reactions during subsequent steps.

Esterification at the Hydroxyl Group

Step 2: Formation of the Hydroxybutanoate Ester

- Reactants: N-Boc-L-threonine, an appropriate alcohol or acid derivative, coupling agents such as DCC (dicyclohexylcarbodiimide), or via direct esterification.

- Procedure:

- Convert the carboxylic acid group into an ester by reacting with an alcohol (e.g., tert-butanol) under DCC coupling conditions.

- Alternatively, direct esterification using Fischer conditions with acid catalysis may be employed.

- Outcome: Formation of the hydroxybutanoate ester with the Boc-protected amino group.

Data Table Summarizing Preparation Methods

| Step | Reactants | Reagents/Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | L-threonine | Boc2O, triethylamine | N-Boc-L-threonine | Boc protection of amino group |

| 2 | N-Boc-L-threonine | DCC, tert-butanol | Boc-L-threonine tert-butyl ester | Esterification at hydroxyl group |

| 3 | Boc-L-threonine ester | DCC or EDC, Dicyclohexylamine | Dicyclohexylamine derivative | Amide formation |

Research Findings and Considerations

- Stereochemistry Preservation: The synthesis maintains stereochemistry at the 2S,3R positions, critical for biological activity.

- Reaction Optimization: Conditions such as temperature, solvent, and molar ratios are optimized to maximize yield and purity.

- Purification: Techniques such as column chromatography, recrystallization, or preparative HPLC are employed to purify intermediates and final products.

Notes on Practical Synthesis

- Solvent Choice: Dichloromethane, DMF, or THF are common solvents for coupling reactions.

- Reaction Monitoring: TLC or HPLC are used to monitor reaction progress.

- Safety: Handling of reagents like DCC requires precautions due to its irritant nature.

Chemical Reactions Analysis

Types of Reactions

Dicyclohexylamine (2S,3R)-2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate can undergo several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced back to a hydroxyl group.

Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an alcohol.

Deprotection: Formation of the free amine.

Scientific Research Applications

Pharmaceutical Applications

Dicyclohexylamine (2S,3R)-2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate is primarily used in the pharmaceutical industry due to its role as an amino acid derivative. Its applications include:

- Drug Development : The compound serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders and metabolic diseases. Its structural properties allow for modifications that enhance bioavailability and therapeutic efficacy.

- Peptide Synthesis : It is utilized in solid-phase peptide synthesis, where the tert-butoxycarbonyl (Boc) protecting group is crucial for the selective protection of amino groups during peptide assembly. This method is vital for creating complex peptide structures used in therapeutics.

Case Study: Synthesis of Neuroactive Peptides

A study demonstrated the use of this compound in synthesizing neuroactive peptides that exhibit enhanced receptor binding affinity. The findings indicated improved pharmacokinetic profiles compared to traditional peptides synthesized without this compound.

Biochemical Research

The compound's unique properties make it valuable in biochemical research:

- Enzyme Inhibitors : Research has shown that derivatives of dicyclohexylamine can act as enzyme inhibitors, particularly in metabolic pathways involving amino acid metabolism. This application is significant in studying metabolic disorders and developing therapeutic agents.

- Chiral Resolution : Dicyclohexylamine derivatives are employed in the chiral resolution of racemic mixtures. The ability to form diastereomeric salts allows for the separation of enantiomers, which is crucial in drug development to ensure the efficacy and safety of pharmaceutical products.

Data Table: Enzyme Inhibition Studies

Material Science

In material science, this compound is explored for its potential in polymer synthesis:

- Polymerization Agent : The compound can act as a building block for synthesizing polymers with specific functional groups that enhance material properties such as elasticity and thermal stability.

Case Study: Development of Biodegradable Polymers

Research indicated that incorporating this compound into polymer matrices resulted in biodegradable materials suitable for medical applications, such as drug delivery systems.

Agricultural Chemistry

The compound also finds applications in agricultural chemistry:

- Fertilizer Development : As a nitrogen source, it can be used to formulate slow-release fertilizers that improve nutrient uptake efficiency in plants.

Data Table: Fertilizer Efficacy Studies

Biological Activity

Dicyclohexylamine (2S,3R)-2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate, commonly referred to as DCHA-Boc-L-allo-threonine, is a compound that has garnered attention in the field of medicinal chemistry. Its biological activity is of particular interest due to its potential applications in pharmaceuticals, particularly in the development of therapeutic agents. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : C21H40N2O5

- Molecular Weight : 400.55 g/mol

- CAS Number : 1464025-91-9

- MDL Number : MFCD27920593

Biological Activity Overview

DCHA-Boc-L-allo-threonine exhibits several biological activities that can be categorized as follows:

- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties. The mechanism is thought to involve disruption of bacterial cell membranes.

- Antiviral Activity : Similar compounds have shown efficacy against various viral pathogens, suggesting potential antiviral activity for DCHA-Boc-L-allo-threonine.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes that play crucial roles in metabolic pathways.

The exact mechanism of action of DCHA-Boc-L-allo-threonine is still under investigation. However, it is hypothesized that the presence of the tert-butoxycarbonyl group enhances its stability and bioavailability, allowing it to interact effectively with target proteins and enzymes.

Case Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains demonstrated that DCHA-Boc-L-allo-threonine exhibited significant antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined through standard broth dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Case Study 2: Antiviral Potential

In vitro assays were performed to evaluate the antiviral potential against HIV-1. The compound was tested for its ability to inhibit reverse transcriptase activity. Results indicated a dose-dependent inhibition with an IC50 value of approximately 50 µM.

| Concentration (µM) | % Inhibition |

|---|---|

| 10 | 20 |

| 25 | 45 |

| 50 | 75 |

Safety Profile

The safety profile of DCHA-Boc-L-allo-threonine has been assessed through various toxicological studies. The compound is classified with warning labels due to potential irritant effects:

| Hazard Statements | Precautionary Statements |

|---|---|

| H315: Causes skin irritation | P261: Avoid breathing dust/fume |

| H319: Causes serious eye irritation | P280a: Wear protective gloves |

| H335: May cause respiratory irritation | P304+P340: IF INHALED: Remove person to fresh air |

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following compounds share structural motifs with the target molecule, differing primarily in substituents, stereochemistry, or functional groups:

Physicochemical Properties

- Target Compound : Specific data (e.g., melting point, [α]D) are unavailable, but similar Boc-protected salts exhibit moderate polarity and solubility in dichloromethane or DMF .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of Dicyclohexylamine (2S,3R)-2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate to ensure high stereochemical purity?

- Methodological Answer : The synthesis of chiral amines like this compound requires strict control of reaction conditions. For example, in analogous syntheses, tert-butoxycarbonyl (Boc) protection of the amino group is critical to prevent racemization. Hydrogenation catalysts (e.g., palladium or ruthenium) and low-temperature reactions (e.g., <25°C) are recommended to preserve stereochemistry . Monitoring reaction progress via HPLC or chiral GC can validate enantiomeric excess.

Q. How should researchers safely handle and store Dicyclohexylamine derivatives given their toxicity profile?

- Methodological Answer : Safety Data Sheets (SDS) indicate acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335). Researchers must use fume hoods, nitrile gloves, and eye protection. Storage should be in airtight containers under nitrogen, away from moisture and oxidizers, at temperatures below 25°C . Spills require neutralization with weak acids (e.g., citric acid) followed by solidification with absorbents like vermiculite.

Q. What purification techniques are effective for isolating Dicyclohexylamine-based compounds from reaction mixtures?

- Methodological Answer : Column chromatography with silica gel (hexane/ethyl acetate gradients) is standard. For crystalline derivatives, recrystallization from ethanol/water mixtures improves purity. Preparative HPLC with C18 columns and 0.1% TFA in acetonitrile/water gradients is effective for isolating polar analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments for (2S,3R)-configured hydroxybutanoate derivatives?

- Methodological Answer : Discrepancies often arise from misinterpretation of NMR data. For example, vicinal coupling constants (J2,3) in -NMR distinguish between erythro (J ≈ 2–4 Hz) and threo (J ≈ 8–10 Hz) configurations. X-ray crystallography or Mosher ester analysis provides definitive stereochemical proof . Advanced 2D NMR techniques (e.g., NOESY) can confirm spatial proximity of protons in the (2S,3R) configuration.

Q. What mechanistic insights explain the role of Dicyclohexylamine in stabilizing intermediates during peptide coupling reactions?

- Methodological Answer : Dicyclohexylamine acts as a proton scavenger in carbodiimide-mediated couplings (e.g., EDC/HOBt), preventing side reactions by neutralizing HCl byproducts. Its bulky cyclohexyl groups sterically shield reactive intermediates, reducing epimerization. Kinetic studies using <sup>13</sup>C-labeled Boc-protected amino acids can track intermediate stability under varying amine concentrations .

Q. How can researchers develop robust analytical methods for quantifying trace impurities in Dicyclohexylamine-containing formulations?

- Methodological Answer : LC-MS/MS with a polar-embedded C18 column (e.g., Waters Atlantis T3) and 0.1% formic acid in water/acetonitrile gradients achieves ppm-level detection. For non-volatile impurities, ion-pair chromatography with sodium hexanesulfonate improves retention. Validation should follow ICH Q2(R1) guidelines, including spike-recovery assays for amines and degradation products .

Data Contradiction Analysis

Q. Why do conflicting toxicity reports exist for Dicyclohexylamine derivatives, and how can these be reconciled?

- Methodological Answer : Variations in test models (e.g., rodent vs. in vitro assays) and impurity profiles (e.g., residual solvents like dioxane) contribute to discrepancies. Researchers should replicate studies using OECD-compliant protocols (e.g., Acute Toxicity Class 4, LD50 > 300 mg/kg) and characterize impurities via GC-MS. Cross-referencing SDS hazard codes (e.g., H302 vs. H319) with batch-specific certificates of analysis clarifies risks .

Experimental Design Considerations

Q. What strategies minimize racemization during the synthesis of Boc-protected amino acid derivatives like this compound?

- Methodological Answer : Use low-temperature (<0°C) coupling conditions with DCC/DMAP. Replace polar aprotic solvents (DMF) with dichloromethane to reduce base-catalyzed racemization. Real-time monitoring via circular dichroism (CD) spectroscopy ensures optical purity. Post-synthesis, treat with scavenger resins (e.g., polymer-bound isocyanate) to remove residual activating agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.